molecular formula C16H14O2 B191833 4'-Methoxychalcone CAS No. 959-23-9

4'-Methoxychalcone

Cat. No. B191833
CAS RN: 959-23-9
M. Wt: 238.28 g/mol
InChI Key: KJHHAPASNNVTSN-KPKJPENVSA-N
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Description

4’-Methoxychalcone is used as a precursor to prepare 3-(4-methoxy-phenyl)-3-morpholin-4-yl-1-phenyl-propan-1-one by reacting with morpholine in the presence of heptanes as a solvent . It is also a useful reagent for the synthesis of novel nicotinonitrile-coumarin hybrids as potential acetylcholinesterase inhibitors .


Synthesis Analysis

The synthesis of 4’-Methoxychalcone involves the Claisen-Schmidt reaction of 4-methoxybenzaldehyde with acetophenone . Another method involves reacting 4-hydroxybenzaldehyde with 4-methoxy acetophenone using NaOH catalyst in a mortar for 30 minutes at room temperature .


Molecular Structure Analysis

The molecular formula of 4’-Methoxychalcone is C16H14O2 . It is composed of two aromatic rings linked by an aliphatic three-carbon chain .


Chemical Reactions Analysis

The conversion of 4’-Methoxychalcone is initiated by the hydrolysis of 1 to p-methoxycinnamic acid (3) and 3 to 4-methoxybenzaldehyde (4), and continued with the Claisen-Schmidt reaction of 4 with acetophenone (5) .


Physical And Chemical Properties Analysis

4’-Methoxychalcone has a molecular weight of 238.28 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 397.3±34.0 °C at 760 mmHg, and a flash point of 180.4±19.2 °C .

Scientific Research Applications

  • Solvent Polarity and Excited State Dynamics : Research by Song et al. (2018) explored the excited-state properties of 4-(dimethylamino)methoxychalcones in various solvents. They discovered that photophysical parameters like fluorescence quantum yields and lifetimes depend significantly on solvent polarity, highlighting the compound's potential in photochemical applications (Song et al., 2018).

  • Photochromic Systems for Optical Memory : Horiuchi et al. (2000) found that 2-hydroxy-4′-methoxychalcone has promising applications in photon-mode erasable optical memory systems with nondestructive readout ability, offering at least 10 write-and-erase cycles without fatigue (Horiuchi et al., 2000).

  • Corrosion Inhibition : Bouklah et al. (2006) studied the effectiveness of 4-bromo, 4′-methoxychalcone in inhibiting steel corrosion in acidic environments. The presence of iodide ions notably enhanced its corrosion inhibition efficiency, indicating its utility in industrial applications (Bouklah et al., 2006).

  • Inhibition of Inducible Nitric Oxide Synthase and Tumor Necrosis Factor-Alpha : A study by Ban et al. (2004) on 2'-hydroxy-4'-methoxychalcone derivatives showed their potential in inhibiting the production of nitric oxide and tumor necrosis factor-alpha in cell cultures, relevant for anti-inflammatory and immunomodulatory research (Ban et al., 2004).

  • Potential Anticancer Properties : Matsjeh et al. (2017) synthesized 7-hydroxy-4’-methoxyflavone from 2’, 4’-dihydroxy-4-methoxychalcone and found it to exhibit cytotoxic activity against cervical and colon cancer cells in vitro, suggesting potential applications in cancer research (Matsjeh et al., 2017).

  • Antibacterial Activities : Ismiyarto et al. (2018) synthesized 4-hydroxy-2-methylchalcone and found it to exhibit antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating its potential in antimicrobial applications (Ismiyarto et al., 2018).

  • Photochromism on Mesoporous Silicate : Research by Takakazu et al. (2011) showed that 2-Hydroxy-4’-methoxychalcone, when adsorbed on mesoporous silicate, exhibits promising photochromic properties, which could be useful in the development of environmentally friendly photochromic materials (Takakazu et al., 2011).

  • Antioxidant and Prooxidant Effects : Perjési and Rozmer (2011) conducted kinetic analysis of 4-methoxychalcone and its derivatives, revealing insights into their antioxidant and prooxidant effects, crucial for understanding their potential medicinal applications (Perjési & Rozmer, 2011).

  • Electrosynthesis of Semiconducting Oligomer : Messaoudi et al. (2021) achieved the electrosynthesis of a new semi-conducting oligomer derived from 4-dimethylamino-4′-methoxychalcone, indicating potential applications in the field of material science and electronic devices (Messaoudi et al., 2021).

  • Anti-angiogenic and Anti-tumor Activities : Lee et al. (2006) reported the anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone in vitro and in vivo, demonstrating its therapeutic potential in cancer treatment (Lee et al., 2006).

Safety And Hazards

4’-Methoxychalcone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Chalcones, including 4’-Methoxychalcone, continue to show promise for new drug investigations . The potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties of naturally occurring chalcones, and their unique chemical structural features have inspired the synthesis of numerous chalcone derivatives .

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHHAPASNNVTSN-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238595
Record name (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4'-Methoxychalcone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Product Name

4'-Methoxychalcone

CAS RN

22966-19-4, 959-23-9
Record name (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
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Record name 959-23-9
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Record name (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
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Record name α-styryl p-anisyl ketone
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Record name 4'-METHOXYCHALCONE
Source FDA Global Substance Registration System (GSRS)
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Record name 4'-Methoxychalcone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107 °C
Record name 4'-Methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,100
Citations
EC Torres-Santos, DL Moreira… - Antimicrobial agents …, 1999 - Am Soc Microbiol
2′,6′-Dihydroxy-4′-methoxychalcone (DMC) was purified from the dichloromethane extract of Piper aduncum inflorescences. DMC showed significant activity in vitro against …
Number of citations: 275 journals.asm.org
DS Lee, B Li, NK Im, YC Kim, GS Jeong - International …, 2013 - Elsevier
… In the present study, 4,2′,5′-trihydroxy-4′-methoxychalcone (TMC), a biologically active chalcone isolated from the heartwood of D. odorifera, inhibited cyclooxygenase-2 (COX-2) …
Number of citations: 49 www.sciencedirect.com
J Lim, SH Lee, S Cho, IS Lee, BY Kang, HJ Choi - Molecules and cells, 2013 - Springer
… For this purpose, we evaluated the effects of three chalcone derivatives, 4methoxychalcone (4-MC), hesperidin methylchalcone (HMC), and neohesperidin dihydrochalcone (NH-DHC), …
Number of citations: 47 link.springer.com
YS Lee, SS Lim, KH Shin, YS Kim, K Ohuchi… - Biological and …, 2006 - jstage.jst.go.jp
… In the present study, we evaluated the in vitro and in vivo anti-angiogenic and anti-tumor activities of 2 -hydroxy-4 -methoxychalcone (HMC). HMC decreased angiogenesis in both chick …
Number of citations: 130 www.jstage.jst.go.jp
G Zhang, T Kinoshita, K Sasaki, Y Goto… - Journal of crystal …, 1990 - Elsevier
… A single crystal of the organic nonlinear optical material, 4-Br-4’-methoxychalcone, was grown by … A new raw material 4-Br-4’-methoxychalcone The two largest components of the BMC …
Number of citations: 58 www.sciencedirect.com
A Gunia-Krzyżak, J Popiół, K Słoczyńska… - Toxicology in Vitro, 2023 - Elsevier
… One of the chalcone derivatives, 4-methoxychalcone is a known cosmetic ingredient … that 4-methoxychalcone was metabolised to less lipophilic products. 4-methoxychalcone showed …
Number of citations: 4 www.sciencedirect.com
CS Liu, CC Chang, YC Du, FR Chang… - Journal of …, 2012 - journals.lww.com
… The aims of this study were to evaluate the antiatherosclerotic effect of 2-hydroxy-4'-methoxychalcone (AN07, a synthetic chalcone derivate) and to investigate its potential …
Number of citations: 19 journals.lww.com
YT Tseng, YH Tsai, F Fülöp, FR Chang, YC Lo - Molecules, 2019 - mdpi.com
… In particular, a chalcone derivative with iodo substitution at position 2 on A-ring, which never occurred in natural resources and named 2-iodo-4′-methoxychalcone (CHA79, Figure 1), …
Number of citations: 16 www.mdpi.com
ES VH, S Mulyani - 2022 - scitepress.org
The synthesis of the 4-hydroxy-4′-methoxychalcone has been synthesized by grinding techniques. This compound was synthesized by reacting 4-hydroxybenzaldehyde with 4-…
Number of citations: 2 www.scitepress.org
AM Marques, SL Pereira, RA Paiva… - Indian Journal of …, 2015 - ncbi.nlm.nih.gov
… The major compound 2’,6’-dihydroxy-4’-methoxychalcone was also tested. Rats that received the … These results indicate that 2’,6’-dihydroxy-4’-methoxychalcone contributes to the …
Number of citations: 13 www.ncbi.nlm.nih.gov

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